![molecular formula C14H15N3O2S2 B2433981 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203186-14-4](/img/structure/B2433981.png)
2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Potential Thymidylate Synthase Inhibitors
A series of compounds, including nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, were designed as potential thymidylate synthase (TS) inhibitors and antitumor agents. These compounds were synthesized through a process involving Heck coupling, cyclization, and cyclocondensation, aiming to explore their utility in cancer treatment due to their inhibitory effects on human recombinant TS (Gangjee, Qiu, & Kisliuk, 2004).
Antimicrobial Activity Studies
Another research avenue explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The study used citrazinic acid as a starting material and demonstrated that many of these compounds exhibited antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Evaluation of Heterocyclic Compounds
Research into the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed high inhibitory effects against various cancer cell lines. This study emphasized the significance of the structural diversity of synthesized products and their potential role in cancer therapy (Shams, Mohareb, Helal, & Mahmoud, 2010).
Crystal Structure Analysis
The detailed crystal structures of related compounds provided insights into their molecular conformations and interactions. These studies are essential for understanding the molecular basis of their biological activities and for the development of new therapeutic agents (Subasri et al., 2016).
Pharmacokinetics and Disposition Studies
Investigations into the pharmacokinetics and disposition of thiouracil derivatives, including PF-06282999, highlighted the importance of physicochemical properties in determining the elimination mechanisms of these compounds. Such studies are crucial for predicting human pharmacokinetics and optimizing therapeutic efficacy (Dong et al., 2016).
properties
IUPAC Name |
2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-12(15-7-9-3-2-6-20-9)8-21-13-10-4-1-5-11(10)16-14(19)17-13/h2-3,6H,1,4-5,7-8H2,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKNXYLMLIAMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide |
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